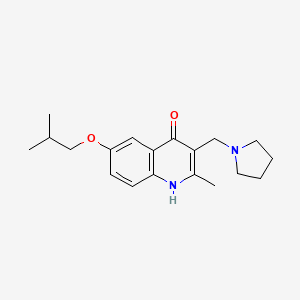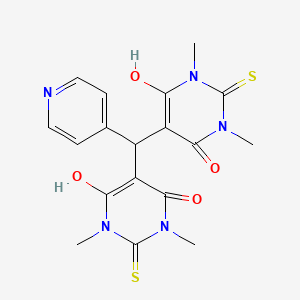
6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, also known as IQ-1S, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of quinoline and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is not fully understood. However, it has been proposed that 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol exerts its effects by modulating the activity of various signaling pathways. For example, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been reported to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and modulate the activity of various signaling pathways. Additionally, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to exhibit anti-cancer effects by inducing apoptosis and inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is its high potency and selectivity. It has been reported to exhibit a high affinity for its target molecules, which makes it a useful tool for studying various signaling pathways. Additionally, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to exhibit low toxicity in animal models, which makes it a promising candidate for further development.
However, there are also some limitations to the use of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in lab experiments. One of the limitations is its poor solubility in water, which makes it difficult to administer in vivo. Additionally, the mechanism of action of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol. One direction is to further investigate its mechanism of action and identify its target molecules. This information could be used to develop more potent and selective derivatives of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol.
Another direction is to investigate the therapeutic potential of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in other diseases. For example, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol could be studied for its potential applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Furthermore, the development of new formulations of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol with improved solubility could facilitate its administration in vivo and increase its therapeutic potential.
Conclusion
In conclusion, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the therapeutic potential of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol and to develop more potent and selective derivatives.
Synthesemethoden
The synthesis of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol involves the reaction of 6-hydroxy-2-methyl-4-quinolinol with isobutyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting compound is then treated with pyrrolidine and sodium hydride to yield 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol. This method has been reported to provide a high yield of 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In one study, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study reported that 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol exhibited neuroprotective effects in a mouse model of Parkinson's disease. Moreover, 6-isobutoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-methyl-6-(2-methylpropoxy)-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13(2)12-23-15-6-7-18-16(10-15)19(22)17(14(3)20-18)11-21-8-4-5-9-21/h6-7,10,13H,4-5,8-9,11-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEIVDKJMAADOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OCC(C)C)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(2-methylpropoxy)-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline](/img/structure/B4943461.png)
![ethyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4943469.png)

![3-benzyl-5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943495.png)

![N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4943504.png)
![methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B4943510.png)
methyl]phosphonate](/img/structure/B4943511.png)
![3-(3-methylphenyl)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943512.png)
![isopropyl 4,4,4-trifluoro-2-(5-{[(4-fluorophenyl)sulfonyl]amino}-2-hydroxyphenyl)-3-oxobutanoate](/img/structure/B4943527.png)
![(3aS*,6aR*)-N-ethyl-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B4943535.png)
![2-(2-furyl)-5-imino-6-[(5-nitro-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4943541.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4943555.png)
![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide](/img/structure/B4943560.png)